Cas no 1245643-36-0 (ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate)
ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl difluoro(3-thienyl)acetate
- alpha,alpha-Difluoro-3-thiopheneacetic acid ethyl ester
- ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate
- EN300-8119149
- Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate
- SCHEMBL25308703
- AKOS014432990
- 1245643-36-0
-
- MDL: MFCD18071509
- Inchi: 1S/C8H8F2O2S/c1-2-12-7(11)8(9,10)6-3-4-13-5-6/h3-5H,2H2,1H3
- InChI Key: BYVCTNGFRFNBHV-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C(C(=O)OCC)(F)F
Computed Properties
- Exact Mass: 206.02130699g/mol
- Monoisotopic Mass: 206.02130699g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 54.5Ų
Experimental Properties
- Density: 1.288
- Boiling Point: 239 ºC
- Flash Point: 98 ºC
ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8119149-0.05g |
ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate |
1245643-36-0 | 95.0% | 0.05g |
$432.0 | 2025-02-21 | |
| Enamine | EN300-8119149-0.1g |
ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate |
1245643-36-0 | 95.0% | 0.1g |
$564.0 | 2025-02-21 | |
| Enamine | EN300-8119149-0.25g |
ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate |
1245643-36-0 | 95.0% | 0.25g |
$806.0 | 2025-02-21 | |
| Enamine | EN300-8119149-0.5g |
ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate |
1245643-36-0 | 95.0% | 0.5g |
$1269.0 | 2025-02-21 | |
| Enamine | EN300-8119149-1.0g |
ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate |
1245643-36-0 | 95.0% | 1.0g |
$1629.0 | 2025-02-21 | |
| Enamine | EN300-8119149-2.5g |
ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate |
1245643-36-0 | 95.0% | 2.5g |
$3191.0 | 2025-02-21 | |
| Enamine | EN300-8119149-5.0g |
ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate |
1245643-36-0 | 95.0% | 5.0g |
$4722.0 | 2025-02-21 | |
| Enamine | EN300-8119149-10.0g |
ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate |
1245643-36-0 | 95.0% | 10.0g |
$7004.0 | 2025-02-21 | |
| Enamine | EN300-8119149-1g |
ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate |
1245643-36-0 | 95% | 1g |
$1629.0 | 2023-09-02 | |
| Enamine | EN300-8119149-5g |
ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate |
1245643-36-0 | 95% | 5g |
$4722.0 | 2023-09-02 |
ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate
Introduction to Ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate (CAS No. 1245643-36-0)
Ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate, identified by its CAS number 1245643-36-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of fluorinated esters, which are known for their unique chemical properties and broad applications in synthetic chemistry and drug development.
The molecular structure of ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate consists of a difluorinated acetic acid ester moiety linked to a thiophene ring. The presence of fluorine atoms and the thiophene ring contributes to its distinct reactivity and potential biological activity. Such structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into pharmaceutical molecules can lead to significant improvements in drug efficacy and safety. For instance, fluorinated drugs often exhibit better bioavailability and prolonged half-lives, making them more effective in clinical settings.
The thiophene ring is another key feature of ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate that contributes to its potential biological activity. Thiophenes are heterocyclic compounds that are widely found in nature and have been extensively studied for their pharmacological properties. They are known to exhibit a variety of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The combination of a difluorinated acetic acid ester moiety with a thiophene ring suggests that this compound may possess unique pharmacological properties that could be exploited for therapeutic purposes.
Current research in the field of medicinal chemistry has focused on the development of new scaffolds that combine different structural motifs to achieve enhanced biological activity. The compound ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate represents such an effort, as it integrates fluorine atoms and a thiophene ring into a single molecular framework. This design approach has shown promise in generating novel compounds with improved pharmacological profiles.
One of the most compelling aspects of ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate is its potential as a building block for more complex drug candidates. The presence of reactive sites on its structure allows for further functionalization through various synthetic methodologies. This flexibility makes it an attractive starting point for the development of new therapeutic agents targeting various diseases.
In addition to its pharmaceutical applications, ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate may also find utility in other areas of chemical research. For example, it can be used as a precursor in the synthesis of more complex organic molecules or as a catalyst in certain chemical reactions. Its unique structural features make it a versatile compound that can be adapted for multiple research purposes.
The synthesis of ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate involves several key steps that highlight the expertise required in organic synthesis. The introduction of fluorine atoms into the molecular structure requires precise control over reaction conditions to ensure high yield and purity. Similarly, the coupling of the thiophene ring to the acetic acid ester moiety necessitates careful selection of reagents and catalysts.
Ongoing research efforts are focused on optimizing the synthetic routes for ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate to improve efficiency and scalability. These efforts are crucial for ensuring that sufficient quantities of this compound can be produced for both research and commercial applications. Advances in synthetic methodologies will not only enhance the availability of this compound but also pave the way for its broader use in drug development.
The potential applications of ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate extend beyond pharmaceuticals into other areas such as materials science and agrochemicals. The unique properties of fluorinated compounds make them attractive candidates for developing advanced materials with enhanced performance characteristics. Similarly, they can be used in the synthesis of novel agrochemicals that offer improved efficacy and environmental compatibility.
In conclusion, ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate, with its CAS number 1245643-36-0, is a compound with significant potential across multiple domains of chemical research. Its structural features make it a valuable intermediate for synthesizing more complex molecules, particularly those with therapeutic applications. As research continues to uncover new uses for fluorinated compounds and thiophene derivatives, the importance of compounds like this one is likely to grow even further.
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